

Technical Guide: Solubility Profile of 5-Nitrobenzo[d]oxazole-2(3H)-thione

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Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1300290

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Introduction

5-Nitrobenzo[d]oxazole-2(3H)-thione is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis.^[1] With the molecular formula C₇H₄N₂O₃S, this compound serves as a key chemical intermediate, notably in the synthesis of NOX4 inhibitors which are investigated for the treatment of diseases involving reactive oxygen species (ROS), such as fibrosis.^[2] Its unique electronic properties, stemming from the benzoxazole core with nitro and thione functional groups, also make it a candidate for use as a fluorescent probe.^[1]

Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and screening. This document provides a technical overview of the known properties of **5-Nitrobenzo[d]oxazole-2(3H)-thione**, a detailed experimental protocol for determining its thermodynamic solubility, and a contextual diagram of its role in therapeutic pathways.

Physicochemical Properties

A summary of the key physicochemical properties for **5-Nitrobenzo[d]oxazole-2(3H)-thione** (CAS: 22876-21-7) is presented below. These parameters are essential for predicting its behavior in different solvent systems.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₃ S	[2] [3]
Molecular Weight	196.18 g/mol	[2] [3]
Appearance	Yellow to orange solid	[1]
Melting Point	244-245 °C	[2]
Predicted pKa	8.90 ± 0.20	[2]
Relative Density	1.65 g/cm ³	[2] [3]

Solubility Profile

Quantitative solubility data for **5-Nitrobenzo[d]oxazole-2(3H)-thione** in a comprehensive range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure—containing a polar nitro group, a hydrogen-bonding thione group, and a rigid aromatic system—a qualitative solubility profile can be inferred. A structurally related compound, 5-chlorobenzo[d]oxazole-2(3H)-thione, is noted to have low solubility in water but some solubility in organic solvents.[\[4\]](#)

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	Capable of strong dipole-dipole interactions with the nitro group and the polarizable thione group.
Polar Protic	Ethanol, Methanol	Moderate to Low	Can act as hydrogen bond donors and acceptors, but the large, nonpolar core may limit extensive solvation.
Nonpolar	Hexane, Toluene	Very Low	Lacks favorable interactions with the polar functional groups of the molecule. The high crystal lattice energy, suggested by the high melting point, would be difficult to overcome.
Chlorinated	Dichloromethane, Chloroform	Low	May offer some solubility due to polarity but are generally less effective than polar aprotic solvents for highly crystalline, polar compounds.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, the shake-flask method is the recommended standard, providing thermodynamic equilibrium solubility.^{[5][6]} The following protocol details this procedure.

Objective: To determine the equilibrium solubility of **5-Nitrobenzo[d]oxazole-2(3H)-thione** in a selected organic solvent at a controlled temperature.

Materials:

- **5-Nitrobenzo[d]oxazole-2(3H)-thione** (purity >98%)
- Selected organic solvent (HPLC grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations through serial dilution.
- Sample Preparation: Add an excess amount of solid **5-Nitrobenzo[d]oxazole-2(3H)-thione** to a vial containing a known volume of the test solvent. An excess is confirmed by the

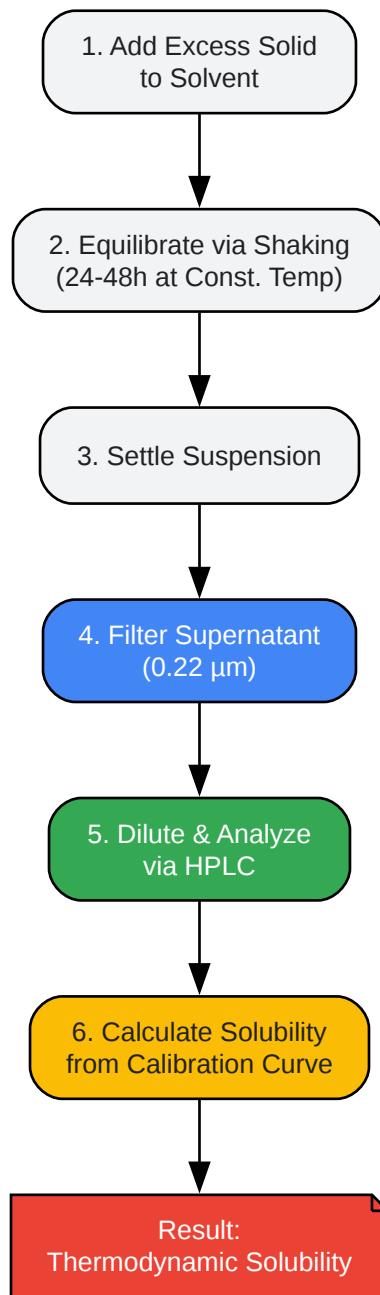
presence of undissolved solid material at the end of the experiment.[\[6\]](#)

- Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Shake the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[\[6\]](#)
- Sample Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant.
- Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high results.
- Dilution: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the prepared calibration standards.
- HPLC Analysis: Analyze the calibration standards and the diluted sample solution by HPLC. The concentration is determined by comparing the peak area of the sample to the calibration curve.
- Calculation: Calculate the solubility by multiplying the concentration obtained from the HPLC analysis by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagrams and Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining thermodynamic solubility.

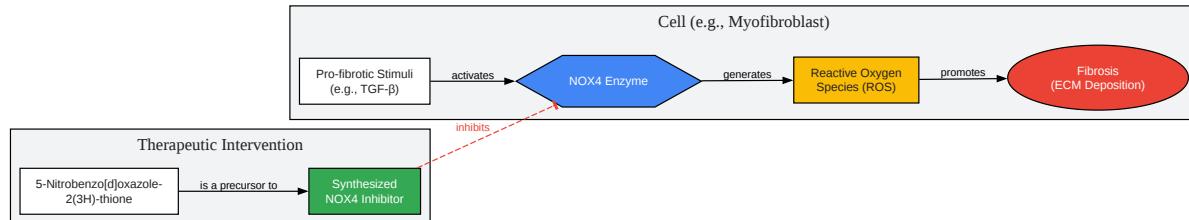


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Caption: Workflow for thermodynamic solubility measurement.

Signaling Pathway Context: NOX4 Inhibition

5-Nitrobenzo[d]oxazole-2(3H)-thione is a building block for NOX4 inhibitors. This diagram illustrates the mechanism of action for such an inhibitor in the context of fibrosis.



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Caption: Role of NOX4 in fibrosis and intervention point.

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